molecular formula C21H26BrN3O B2789553 4-bromo-N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide CAS No. 922032-99-3

4-bromo-N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide

Cat. No.: B2789553
CAS No.: 922032-99-3
M. Wt: 416.363
InChI Key: MXXWFVKZUQDXLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C21H26BrN3O and its molecular weight is 416.363. The purity is usually 95%.
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Biological Activity

4-bromo-N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide is a compound of interest due to its potential biological activities. This article focuses on the compound's pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and its implications in therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Chemical Formula : C18H20BrN3O
  • Molecular Weight : 368.27 g/mol

The compound features a bromine atom substituted on a benzamide moiety, linked to a dimethylamino group and a tetrahydroquinoline structure. This unique combination may contribute to its biological activity.

Antitumor Activity

Research has indicated that compounds with similar structures exhibit significant antitumor effects. For instance, studies have shown that derivatives of tetrahydroquinoline possess cytotoxic properties against various cancer cell lines. The compound's ability to inhibit tumor growth is likely linked to its interaction with cellular pathways involved in proliferation and apoptosis.

Table 1: Antitumor Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMia PaCa-25.0Topoisomerase II inhibition
Compound BHepG210.0Induction of apoptosis
4-bromo-N...RKOTBDTBD

Antimicrobial Activity

The compound has also been screened for antimicrobial properties. Preliminary results suggest that it may exhibit activity against certain bacterial strains, which could be attributed to its structural features that allow for membrane penetration and disruption.

Table 2: Antimicrobial Activity Screening

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusTBD
Escherichia coliTBD
Candida albicansTBD

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzamide and tetrahydroquinoline portions can significantly affect potency and selectivity. For example, increasing the size or electron-donating capacity of substituents on the benzamide may enhance binding affinity to target proteins.

Case Study 1: Antitumor Efficacy

A study conducted by Shen et al. (2011) evaluated a series of carbazole derivatives for their antitumor activity against human tumor cells. The findings indicated that structural modifications led to enhanced cytotoxicity and selectivity against specific cancer types. This underscores the importance of exploring similar modifications in this compound for improved therapeutic outcomes.

Case Study 2: Antimicrobial Properties

In another investigation focusing on antimicrobial activity, compounds structurally related to 4-bromo-N... were tested against various pathogens. The results suggested potential efficacy against resistant strains, highlighting the need for further exploration into its mechanism of action and therapeutic applications.

Properties

IUPAC Name

4-bromo-N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26BrN3O/c1-24(2)20(14-23-21(26)15-6-9-18(22)10-7-15)17-8-11-19-16(13-17)5-4-12-25(19)3/h6-11,13,20H,4-5,12,14H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXWFVKZUQDXLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=C(C=C3)Br)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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